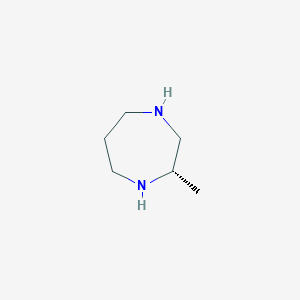
(2S)-2-Methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-1,4-diazepane is a chiral seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and an aldehyde, the compound can be formed through a cyclization reaction facilitated by a catalyst.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Methyl-1,4-diazepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The nitrogen atoms in the diazepane ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or alkylating agents are often used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-2-Methyl-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (S)-2-Methyl-1,4-diazepane exerts its effects involves interactions with specific molecular targets. The nitrogen atoms in the diazepane ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can modulate various biochemical processes, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
®-2-Methyl-1,4-diazepane: The enantiomer of (S)-2-Methyl-1,4-diazepane, with similar chemical properties but different biological activities.
1,4-Diazepane: Lacks the methyl group, leading to different reactivity and applications.
2-Methylpiperazine: A six-membered ring analog with distinct chemical behavior.
Uniqueness
(S)-2-Methyl-1,4-diazepane is unique due to its chiral nature and the presence of two nitrogen atoms in a seven-membered ring. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S)-2-methyl-1,4-diazepane |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
KMRLPKVQSAHVSQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CNCCCN1 |
Canonical SMILES |
CC1CNCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


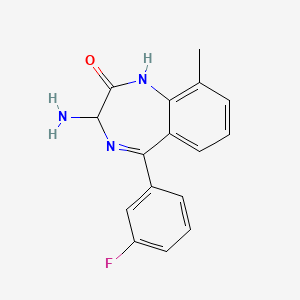
![Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B11768544.png)
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)
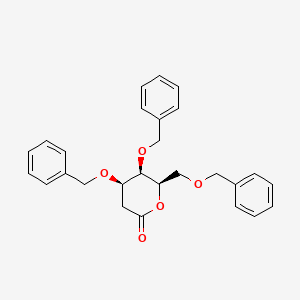
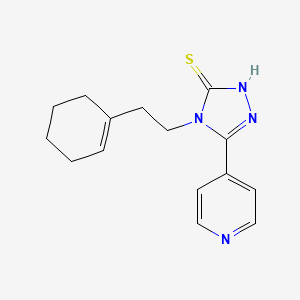

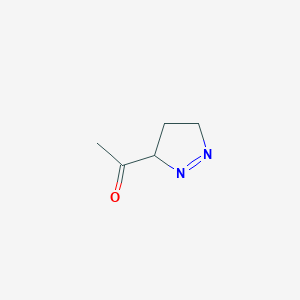


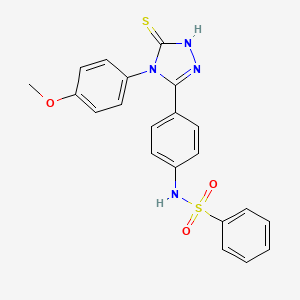
![1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B11768578.png)
![(Z)-1,1'-bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11768584.png)
![N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11768593.png)
![2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid](/img/structure/B11768598.png)
